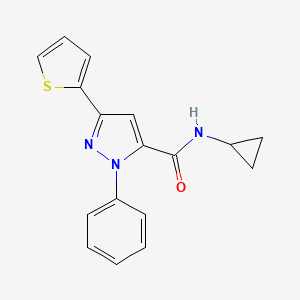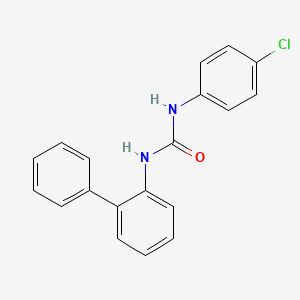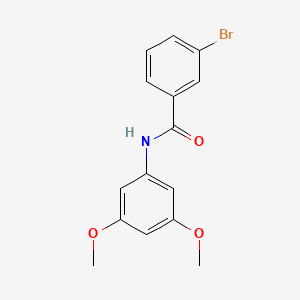![molecular formula C19H17ClN2O B5707738 1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5707738.png)
1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile, also known as JNJ-1661010, is a synthetic compound that has garnered interest in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile acts as a selective inhibitor of CK1δ, blocking its activity and preventing its downstream effects. CK1δ is involved in the regulation of various cellular processes, including the cell cycle, DNA damage response, and circadian rhythm. Inhibition of CK1δ by this compound has been shown to result in the activation of the tumor suppressor protein p53 and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its role as a CK1δ inhibitor, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. This compound has also been shown to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile has several advantages as a tool compound for lab experiments. It is a potent and selective inhibitor of CK1δ, allowing for the study of its downstream effects in a controlled manner. However, this compound has some limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the pharmacokinetic properties of this compound have not been extensively studied, which may limit its usefulness in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile. One area of interest is its potential use as a cancer therapeutic. Preclinical studies have shown promising results in this area, and further research is needed to determine its efficacy in clinical trials. Additionally, this compound may have potential as an anti-inflammatory or analgesic agent, which could be explored in animal models of pain and inflammation. Finally, further studies are needed to determine the pharmacokinetic properties of this compound and its potential toxicity in vivo.
Synthesemethoden
1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile can be synthesized through a multistep process involving the reaction of 2-methylindole-3-carboxaldehyde with 4-chloro-3-methylphenol in the presence of a base. The resulting intermediate is then reacted with ethyl bromoacetate, followed by hydrolysis and cyclization to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile has been studied for its potential therapeutic properties in a variety of areas, including cancer, inflammation, and pain. In preclinical studies, this compound has shown promising results as an inhibitor of the protein kinase CK1δ, which is involved in the regulation of various cellular processes.
Eigenschaften
IUPAC Name |
1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methylindole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c1-13-11-15(7-8-18(13)20)23-10-9-22-14(2)17(12-21)16-5-3-4-6-19(16)22/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQDQLNBIIZTOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C(=C(C3=CC=CC=C32)C#N)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5707669.png)


![methyl 4-[2-(mesitylamino)-2-oxoethoxy]benzoate](/img/structure/B5707689.png)
![4-[(3-fluorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5707690.png)





![N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707741.png)

![3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5707744.png)